

# Fosfomycin Calcium: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity

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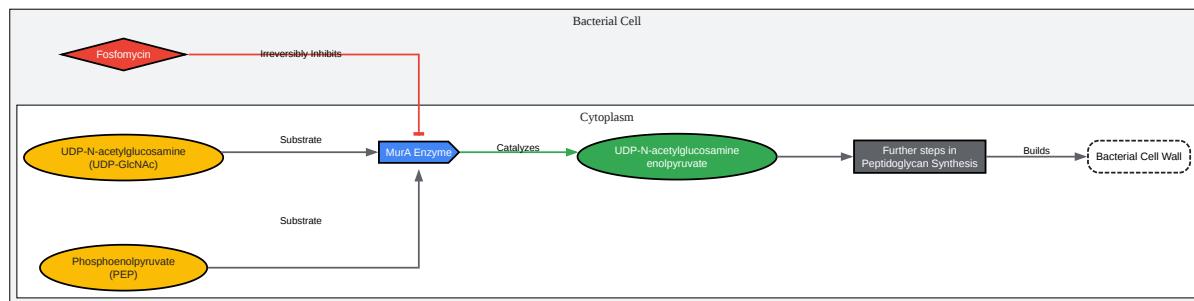
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fosfomycin is a broad-spectrum bactericidal antibiotic with a unique mechanism of action, belonging to the phosphonic acid class.<sup>[1][2][3]</sup> It is a natural product isolated from *Streptomyces fradiae* and is also produced synthetically.<sup>[4]</sup> Fosfomycin is available in different salt forms, including **fosfomycin calcium** for oral administration.<sup>[3][5]</sup> This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of **fosfomycin calcium**, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action and resistance.

## Mechanism of Action

Fosfomycin exerts its bactericidal effect by inhibiting the initial step of bacterial cell wall biosynthesis.<sup>[1][2][6]</sup> Specifically, it irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).<sup>[1][2][6]</sup> MurA catalyzes the formation of UDP-N-acetylglucosamine-enolpyruvate from phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine, a crucial step in the synthesis of peptidoglycan precursors.<sup>[1][6]</sup> By acting as a PEP analog, fosfomycin covalently binds to the active site of MurA, preventing the formation of N-acetylmuramic acid, an essential component of the peptidoglycan layer.<sup>[1][6][7]</sup> This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately resulting in bacterial cell lysis and death.<sup>[1]</sup> The unique mechanism of action of fosfomycin reduces the likelihood of cross-resistance with other classes of antibiotics.<sup>[1]</sup>

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**Figure 1:** Mechanism of action of fosfomycin.

## Antibacterial Spectrum of Activity

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its activity is particularly notable against common urinary tract pathogens.[8][9]

## Gram-Negative Bacteria

Fosfomycin is highly active against *Escherichia coli*, including many multidrug-resistant (MDR) and extended-spectrum  $\beta$ -lactamase (ESBL)-producing isolates.[10][11][12] It also demonstrates good activity against other Enterobacteriales such as *Citrobacter* spp., *Klebsiella* spp., and *Proteus mirabilis*.[8][12][13] However, its activity against *Pseudomonas aeruginosa* and *Acinetobacter* spp. is variable and generally higher MICs are observed.[8][13]

## Gram-Positive Bacteria

Fosfomycin is active against *Staphylococcus aureus*, including methicillin-resistant *S. aureus* (MRSA), and coagulase-negative staphylococci.<sup>[1][13]</sup> It also shows activity against *Enterococcus faecalis*.<sup>[8][10]</sup> The activity against *Enterococcus faecium*, especially vancomycin-resistant strains (VRE), can be variable.<sup>[13][14]</sup>

## Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of fosfomycin against a range of clinically significant bacterial isolates. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: In Vitro Activity of Fosfomycin Against Gram-Negative Bacteria

Organism	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Escherichia coli	2871	-	4	<a href="#">[10]</a>
Escherichia coli (ESBL-positive)	-	-	-	<a href="#">[10]</a>
Klebsiella pneumoniae	-	4	16	<a href="#">[13]</a>
Klebsiella spp.	-	8	16	<a href="#">[8]</a>
Proteus mirabilis	-	1	8	<a href="#">[8]</a>
Enterobacter cloacae complex	-	8	64	<a href="#">[13]</a>
Serratia marcescens	-	8	16	<a href="#">[13]</a>
Citrobacter freundii complex	-	0.5	1	<a href="#">[13]</a>
Pseudomonas aeruginosa	-	64	128	<a href="#">[13]</a>
Acinetobacter baumannii-calcoaceticus complex	-	128	256	<a href="#">[13]</a>

Table 2: In Vitro Activity of Fosfomycin Against Gram-Positive Bacteria

Organism	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Staphylococcus aureus	94	-	-	[10]
Staphylococcus aureus	-	4	8	[13]
Coagulase-negative staphylococci	-	8	64	[13]
Enterococcus faecalis	346	-	-	[10]
Enterococcus faecalis	-	32	64	[15]
Enterococcus faecium	-	-	-	[13]

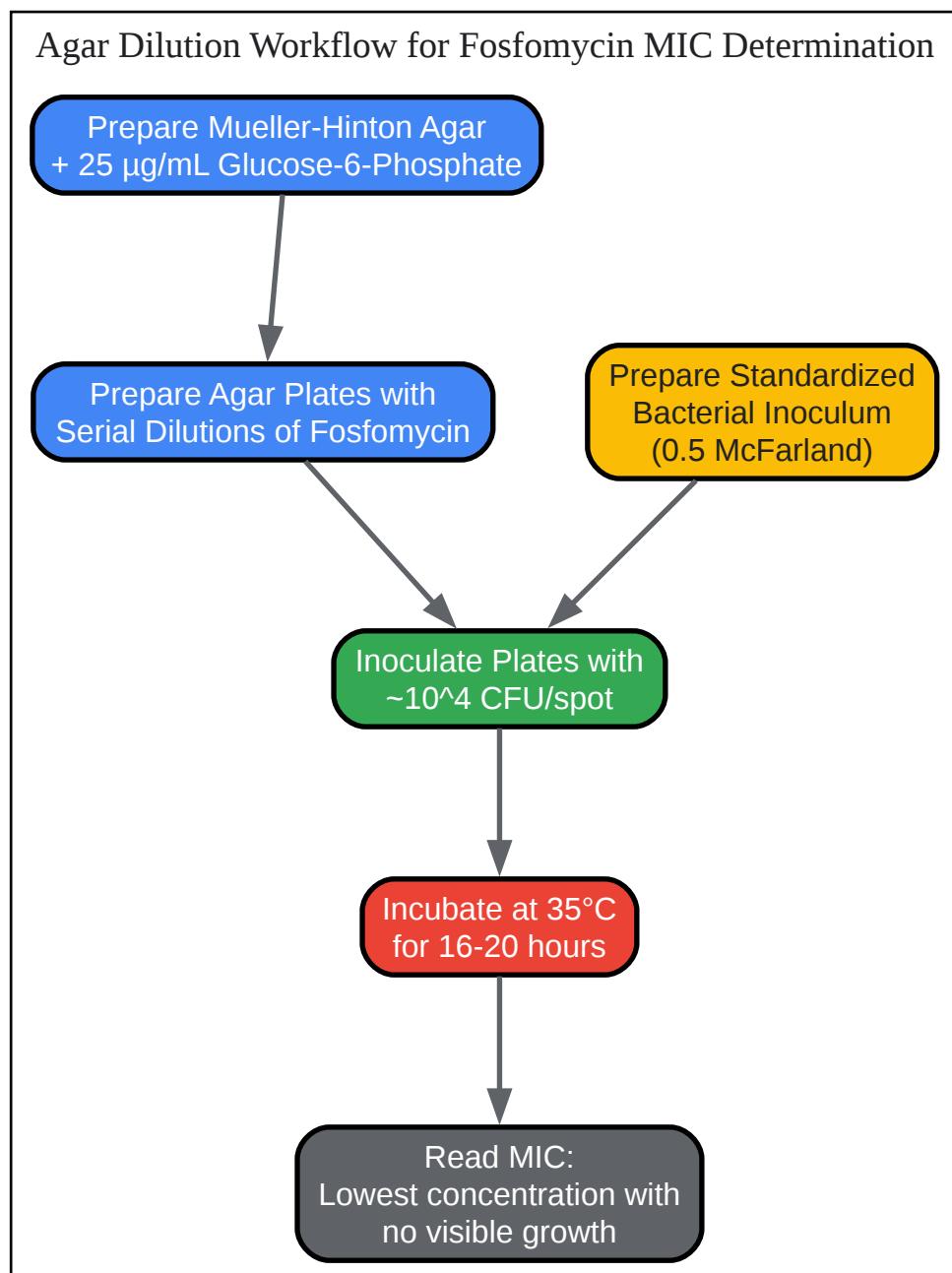
## Experimental Protocols: Antimicrobial Susceptibility Testing

The standard method for determining the in vitro susceptibility of bacteria to fosfomycin is agar dilution, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[16\]](#)[\[17\]](#)

### Agar Dilution Method

- Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions. Crucially, for fosfomycin testing, the medium must be supplemented with glucose-6-phosphate (G-6-P) to a final concentration of 25 µg/mL.[\[15\]](#)[\[16\]](#) G-6-P is essential as it induces the expression of the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transport systems in bacteria, which are the primary routes of fosfomycin entry into the cell.[\[6\]](#)

- **Antibiotic Dilution Series:** A series of agar plates containing doubling dilutions of fosfomycin are prepared. A growth control plate with no antibiotic is also included.
- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 10<sup>4</sup> colony-forming units (CFU) per spot on the agar plate.
- **Inoculation:** The prepared bacterial suspension is inoculated onto the surface of the fosfomycin-containing and growth control plates.
- **Incubation:** Plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
- **Result Interpretation:** The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible growth. Any faint haze or single colonies should be disregarded.



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**Figure 2:** Experimental workflow for fosfomycin MIC determination.

## Mechanisms of Resistance

Bacterial resistance to fosfomycin can occur through several mechanisms:

- Target Site Modification: Mutations in the murA gene can lead to alterations in the MurA enzyme, reducing its affinity for fosfomycin.[1][2]
- Reduced Permeability: Impaired transport of fosfomycin into the bacterial cell is a common mechanism of resistance.[2] This can result from mutations in the genes encoding the GlpT and UhpT transport systems.[6]
- Enzymatic Inactivation: Some bacteria possess enzymes that can inactivate fosfomycin.[1] For example, the FosA enzyme, a glutathione S-transferase, catalyzes the addition of glutathione to fosfomycin, rendering it inactive.[8]

## Conclusion

**Fosfomycin calcium** demonstrates a broad spectrum of antibacterial activity against a variety of Gram-positive and Gram-negative pathogens, including many multidrug-resistant strains. Its unique mechanism of action makes it a valuable therapeutic option, particularly for urinary tract infections. Accurate in vitro susceptibility testing is crucial for guiding its clinical use and requires adherence to standardized protocols, most notably the supplementation of testing media with glucose-6-phosphate. Understanding the mechanisms of resistance is essential for monitoring the evolution of bacterial populations and ensuring the continued efficacy of this important antibiotic.

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